Superior Cytotoxicity in Leukemia Model: BTR-1 vs. ITH-1 and ITO-1
In a direct head-to-head comparison, 5-Benzylidene-3-ethylrhodanine (BTR-1) was 5- to 7-fold more potent than the structurally related compounds ITH-1 and ITO-1 in the leukemic CEM cell line [1]. This quantification was determined using both trypan blue exclusion and MTT assays [1].
| Evidence Dimension | Cytotoxic Potency (Fold Difference) |
|---|---|
| Target Compound Data | 5- to 7-fold more potent |
| Comparator Or Baseline | ITH-1 (5-isopropylidene-3-dimethyl-2-thio-hydantoin) and ITO-1 (5-isopropylidene-3-ethyl-2-thio-2,4-oxazolidinedione) |
| Quantified Difference | 5- to 7-fold increase in potency |
| Conditions | Human leukemic CEM cell line; Assays: Trypan blue exclusion and MTT |
Why This Matters
This direct quantitative comparison validates that BTR-1 possesses superior potency within a family of closely related analogs, justifying its selection as a lead compound for antileukemic studies.
- [1] Moorthy, B. T., et al. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6297-6301. View Source
